4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Overview
Description
4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and methyl groups on the imidazo[4,5-c]pyridine scaffold imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one typically involves the reaction of 4-chloro-3H-imidazo[4,5-c]pyridine with sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide at room temperature for one hour under an inert atmosphere. This is followed by the addition of methyl iodide, which is allowed to react for 11 hours at room temperature .
Industrial Production Methods: Industrial production methods for this compound are generally based on the aforementioned synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 4-Chloro-1H-imidazo[4,5-c]pyridine
- 1-Methyl-3H-imidazo[4,5-c]pyridin-2-one
- 4,5-Dichloro-1H-imidazo[4,5-c]pyridine
Comparison: 4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-4-2-3-9-6(8)5(4)10-7(11)12/h2-3H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVLZIVAHCEZHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=C2)Cl)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358715 | |
Record name | 4-chloro-1-methyl-1,3-dihydroimidazo[4.5-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61719-59-3 | |
Record name | 4-Chloro-1,3-dihydro-1-methyl-2H-imidazo[4,5-c]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61719-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-1-methyl-1,3-dihydroimidazo[4.5-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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